molecular formula C21H19N5O3S B2524329 N-(4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 952991-73-0

N-(4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2524329
CAS RN: 952991-73-0
M. Wt: 421.48
InChI Key: SGFDLTDNYMJJNA-UHFFFAOYSA-N
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Description

N-(4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H19N5O3S and its molecular weight is 421.48. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Disposition in Humans

Compounds with complex structures similar to the one mentioned often undergo extensive metabolism and disposition studies to understand their pharmacokinetics and pharmacodynamics. For example, the metabolism and disposition of γ-Aminobutyric Acid Type A Receptor partial agonists have been elucidated in humans following oral doses. Such studies reveal how compounds are metabolized and excreted, highlighting the pathways through which they are transformed into metabolites. Understanding the metabolism of similar compounds can provide insights into the potential therapeutic applications and safety profiles of new chemical entities (Shaffer et al., 2008).

Pharmacokinetics of Novel Compounds

The absorption, metabolism, and excretion characteristics of novel compounds, such as selective receptor antagonists, are critical for determining their suitability for clinical applications. For instance, the pharmacokinetics of mirabegron, a β3-adrenoceptor agonist, have been characterized in humans to assess its absorption and metabolic pathways, providing a model for understanding how similar compounds might behave in the body (Takusagawa et al., 2012).

Potential Therapeutic Applications

Compounds with unique structural features are often investigated for their potential therapeutic applications. For example, the development of novel positron emission tomography (PET) ligands for imaging AMPA receptors in the brain demonstrates the application of complex molecules in neuroscience research, potentially leading to advancements in the diagnosis and treatment of neuropsychiatric diseases (Takahata et al., 2017).

properties

IUPAC Name

N-[4-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c27-18(22-9-7-13-11-24-17-6-2-1-4-15(13)17)10-14-12-30-21(25-14)26-20(29)16-5-3-8-23-19(16)28/h1-6,8,11-12,24H,7,9-10H2,(H,22,27)(H,23,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFDLTDNYMJJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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